molecular formula C5H13Br2NO B2787660 2-(3-Bromopropoxy)ethanamine;hydrobromide CAS No. 2287275-03-8

2-(3-Bromopropoxy)ethanamine;hydrobromide

Cat. No.: B2787660
CAS No.: 2287275-03-8
M. Wt: 262.973
InChI Key: DCSVRWNMPUVJIC-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)ethanamine;hydrobromide is a chemical compound with the molecular formula C5H13Br2NO and a molecular weight of 262.97 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.

Properties

IUPAC Name

2-(3-bromopropoxy)ethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrNO.BrH/c6-2-1-4-8-5-3-7;/h1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSVRWNMPUVJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropoxy)ethanamine;hydrobromide typically involves the reaction of 3-bromopropanol with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol is replaced by the ethylenediamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)ethanamine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromopropoxy)ethanamine;hydrobromide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)ethanamine;hydrobromide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropoxy)ethanamine;hydrochloride
  • 2-(3-Iodopropoxy)ethanamine;hydroiodide
  • 2-(3-Fluoropropoxy)ethanamine;hydrofluoride

Uniqueness

2-(3-Bromopropoxy)ethanamine;hydrobromide is unique due to its bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

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